2-Chlorocinnamoyl chloride CAS 1459-57-0 chemical properties
2-Chlorocinnamoyl chloride CAS 1459-57-0 chemical properties
An In-depth Technical Guide to 2-Chlorocinnamoyl Chloride (CAS 1459-57-0)
Authored by a Senior Application Scientist
Introduction
2-Chlorocinnamoyl chloride, identified by CAS number 1459-57-0, is a bifunctional organic molecule of significant interest to the research and development sectors, particularly in medicinal chemistry and materials science. Its structure, which incorporates a reactive acyl chloride and a substituted aromatic ring, makes it a versatile intermediate for introducing the 2-chlorocinnamoyl moiety into more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, grounded in established scientific principles and experimental observations. The uniqueness of this compound lies in the specific ortho-chlorine substitution on the cinnamoyl structure, which modulates its reactivity and potential biological activity compared to its isomers and analogs.[1]
Core Physicochemical Properties
The physical and chemical characteristics of 2-Chlorocinnamoyl chloride are fundamental to its application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods. For instance, its insolubility in water and slow decomposition upon contact necessitate the use of anhydrous organic solvents to ensure reaction efficiency and prevent unwanted hydrolysis of the highly reactive acyl chloride group.[1]
| Property | Value | Source |
| CAS Number | 1459-57-0 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1][2] |
| Molecular Weight | 201.05 g/mol | [1][2] |
| IUPAC Name | (E)-3-(2-chlorophenyl)prop-2-enoyl chloride | [1] |
| Appearance | White to yellowish crystalline solid | [1] |
| Melting Point | 37-38 °C | [1] |
| Boiling Point | 257.5 °C | [1] |
| Solubility | Soluble in petroleum ether, carbon tetrachloride; Insoluble in water | [1] |
| SMILES | C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl | [1] |
| InChI Key | ZAUFNZFFWDQKPL-AATRIKPKSA-N | [1][3] |
Synthesis of 2-Chlorocinnamoyl Chloride: A Protocol Grounded in Causality
The most prevalent and industrially scalable synthesis of 2-chlorocinnamoyl chloride involves the conversion of the corresponding carboxylic acid, 2-chlorocinnamic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient removal of byproducts. The causality behind this choice is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[1][4]
Experimental Protocol: Synthesis from 2-Chlorocinnamic Acid
This protocol describes a standard laboratory procedure for the synthesis of 2-chlorocinnamoyl chloride. The rationale for each step is provided to ensure a self-validating and reproducible workflow.
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases evolved.[4]
-
Reaction Setup: Charge the flask with 2-chlorocinnamic acid. Add an excess of thionyl chloride (typically 1.5 to 2 molar equivalents). The excess thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.[4]
-
Reaction Execution: Heat the mixture gently under reflux. The cessation of gas evolution (HCl and SO₂) is a primary indicator that the reaction is nearing completion.[4] This is a critical observation point, as it prevents unnecessary heating that could lead to side reactions.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude 2-chlorocinnamoyl chloride can then be purified by vacuum distillation to yield the final product.[1]
Caption: Synthesis of 2-Chlorocinnamoyl Chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-chlorocinnamoyl chloride is dominated by the acyl chloride functional group, which is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility as a building block in organic synthesis.[2][5]
Nucleophilic Acyl Substitution
The reaction proceeds via a bimolecular addition-elimination mechanism, which is kinetically analogous to an SN2 reaction.[6][7] The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and the expulsion of the chloride ion, an excellent leaving group, yields the final product.[5]
-
Reaction with Alcohols: In the presence of a non-nucleophilic base to scavenge the HCl byproduct, 2-chlorocinnamoyl chloride reacts with alcohols to form the corresponding esters.[1]
-
Reaction with Amines: It reacts readily with primary and secondary amines to produce amides.[1] This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical scaffolds.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Applications in Research and Drug Development
The primary application of 2-chlorocinnamoyl chloride is as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the chloro-substituent is particularly relevant, as chlorinated compounds are prevalent in a wide range of FDA-approved drugs, contributing to enhanced biological activity and metabolic stability.[8][9]
Role in Drug Discovery
Its utility in drug discovery stems from its ability to readily introduce the 2-chlorocinnamoyl scaffold into various molecules. This allows for the systematic modification of lead compounds and the exploration of structure-activity relationships (SAR).[2] The facile formation of esters and amides enables the creation of large libraries of compounds for high-throughput screening.[5]
Caption: Role in Drug Discovery Workflow.
Safety, Handling, and Storage
2-Chlorocinnamoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain its chemical integrity.
Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage.[10][11][12]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[10][13]
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive HCl gas.[1][10]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[10]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[10][11]
-
Handling Procedure: Avoid all personal contact, including inhalation.[10] When handling, do not eat, drink, or smoke.[10] In case of spills, use dry clean-up procedures and avoid generating dust.[10]
Storage Recommendations
-
Container: Keep containers securely sealed when not in use.[10]
-
Conditions: Store in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is 2-8°C.[2]
-
Incompatibilities: Store away from incompatible materials such as bases, strong oxidizing agents, amines, and water.[14]
Conclusion
2-Chlorocinnamoyl chloride is a valuable and reactive chemical intermediate with established applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its utility is derived from the electrophilic nature of the acyl chloride group, which allows for straightforward derivatization. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.
References
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PubChemLite. 2-chlorocinnamoyl chloride (C9H6Cl2O). Available at: [Link]
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PrepChem.com. (Synthesis of p-chlorocinnamoyl chloride). Available at: [Link]
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PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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Merck Index. Cinnamoyl Chloride. Available at: [Link]
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CAS Common Chemistry. Dimethyl isophthalate. Available at: [Link]
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Chemsrc. (2025, August 22). Cinnamyl chloride | CAS#:21087-29-6. Available at: [Link]
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Oriental Journal of Chemistry. (2014). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl isophthalate. Available at: [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]
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Molbase. Cinnamoyl Chloride. Available at: [Link]
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